![molecular formula C17H15ClN2O4S2 B2399958 N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-08-5](/img/structure/B2399958.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

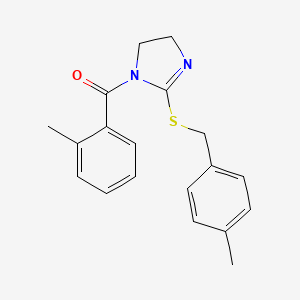

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . It also contains a methoxyphenyl group and a propanamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary amines, carbon disulfide, and alpha-halogenoketones . In some cases, meta-chloroperbenzoic acid can replace hydrogen peroxide in acetic acid for the oxidation of thiazolethiones into thiazoliums .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry . These techniques can provide information about the crystal structure, thermal stability, and phase transitions of the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of cocrystals, cocrystal polymorphs, hydrates, and solvates . These can be prepared by milling, solution, or slurry crystallization techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including melting point, boiling point, density, molecular formula, and molecular weight measurements .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

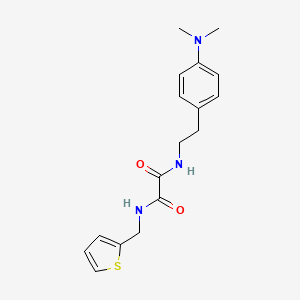

One of the primary areas of interest for sulfonamide derivatives, including compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, is their synthesis and evaluation for anticonvulsant activity. For instance, a study demonstrated the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which were tested for their anticonvulsant effects. Some of these compounds showed promising results in protecting against picrotoxin-induced convulsions, highlighting their potential in developing new anticonvulsive medications (Farag et al., 2012).

Antiviral Activity

Another significant area of research involves the antiviral applications of sulfonamide derivatives. A study described the synthesis of new derivatives starting from 4-chlorobenzoic acid, resulting in compounds that exhibited anti-tobacco mosaic virus activity. This research suggests the potential of these compounds in treating viral infections, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Chen et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is M. tuberculosis HisG , a putative drug target for tuberculosis . This compound acts as a ligand for this target, which plays a crucial role in the survival and proliferation of the tuberculosis bacteria .

Mode of Action

The compound interacts with its target, M. tuberculosis HisG, by binding to it. This binding is predicted by molecular docking studies .

Biochemical Pathways

tuberculosis HisG . The downstream effects of this interference would be a disruption in the bacteria’s survival and proliferation .

Result of Action

The compound exhibits promising anti-TB activity, with some variants showing a minimum inhibitory concentration (MIC) of 0.78 μg mL −1 . It has been found to be non-toxic to HEK 293T cell lines, indicating a good therapeutic index . The molecular and cellular effects of the compound’s action likely involve the inhibition of bacterial growth and survival due to the disruption of the target’s function .

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S2/c1-24-11-5-7-12(8-6-11)26(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)25-17/h2-8H,9-10H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJAJOIIGXHFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)